![molecular formula C17H13F3N4O3 B2482371 Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034278-17-4](/img/structure/B2482371.png)
Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate” is a compound that contains a triazole moiety . Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves various steps, including nitrogen protection, hydrogenation, and filtration washing . The process typically involves the use of a stainless steel autoclave, an ethanolic solution of 10% palladium carbon, and hydrogenchloride . The product is then dried to constant weight to obtain a white crystal .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a central structural component in a number of drug classes . The compound also contains a trifluoromethyl group, which contributes to its unique properties .Chemical Reactions Analysis
Triazole compounds, including this one, are known for their versatile chemical reactivity . They can undergo a variety of chemical reactions, making them useful in the synthesis of a wide range of compounds .Physical And Chemical Properties Analysis
The physical form of similar compounds is typically a powder . The compound has a molecular weight of 307.15 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental data.Scientific Research Applications
Antimicrobial Activity
The compound demonstrates antimicrobial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Its minimum inhibitory concentrations (MICs) have been evaluated, highlighting its potential as a novel antibacterial agent .
Antitubercular Agents
Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate has shown activity against Mycobacterium tuberculosis, suggesting a role in combating tuberculosis.
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular function .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 affects several biochemical pathways. These pathways are primarily involved in cell proliferation and survival. By inhibiting these kinases, the compound disrupts these pathways, leading to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their targets in the body .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also induces apoptosis in these cells . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .
Future Directions
properties
IUPAC Name |
methyl 4-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3/c1-27-16(26)11-6-4-10(5-7-11)15(25)21-9-13-22-23-14-12(17(18,19)20)3-2-8-24(13)14/h2-8H,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZKPYVRZVLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate |
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